H-Trp(boc)-otbu hcl

Peptide Synthesis Tryptophan Alkylation Side-Chain Protection

Tryptophan alkylation during acidic global deprotection remains a critical yield-limiting problem in Fmoc-SPPS, especially for C-terminal Trp residues. H-Trp(Boc)-OtBu HCl solves this with its N-in-Boc indole protection that forms a transient N-carboxy indole, suppressing electrophilic modification by tert-butyl and linker-derived carbocations. - Eliminates alkylation byproducts that can reduce crude peptide yields to as low as 37%. - Free α-amine enables direct fragment coupling without a pre-deprotection step. - Tert-butyl ester is quantitatively TFA-labile, avoiding racemization-prone saponification. Available at ≥99% chiral purity (TLC). Ships ambient; store at 0-8°C.

Molecular Formula C20H29ClN2O4
Molecular Weight 396.91
CAS No. 218938-67-1
Cat. No. B613350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Trp(boc)-otbu hcl
CAS218938-67-1
SynonymsH-TRP(BOC)-OTBUHCL; 218938-67-1; H-Trp(Boc)-OtBu.HCl; C20H28N2O4.HCl; 7248AH; K-6208
Molecular FormulaC20H29ClN2O4
Molecular Weight396.91
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H/t15-;/m0./s1
InChIKeyAVHLJIUNJBOEDW-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Trp(Boc)-OtBu HCl (CAS 218938-67-1): A Dual-Protected Tryptophan Building Block for High-Fidelity Peptide Synthesis


H-Trp(Boc)-OtBu HCl (Nin-Boc-L-tryptophan tert-butyl ester hydrochloride, CAS 218938-67-1) is a protected L-tryptophan derivative in which the indole side-chain nitrogen is masked with a tert-butyloxycarbonyl (Boc) group and the C-terminal carboxylic acid is blocked as a tert-butyl (OtBu) ester, while the α-amino group remains free as the hydrochloride salt . This compound occupies a specific niche between fully deprotected tryptophan (H-Trp-OH) and Nα-Fmoc-protected analogs (e.g., Fmoc-Trp(Boc)-OH), serving as a C-terminal fragment building block in convergent solution-phase and solid-phase peptide synthesis where regioselective N-terminal coupling is required without a prior deprotection step .

Why H-Trp(Boc)-OtBu HCl Cannot Be Replaced by Simpler Tryptophan Analogs in Indole-Sensitive Peptide Chemistry


The indole nucleus of tryptophan is exceptionally prone to electrophilic attack during the acidic cleavage and global deprotection steps of peptide synthesis, leading to irreversible alkylation and sulfonation byproducts that erode crude peptide yield and purity . In Fmoc-SPPS, tryptophan residues with unprotected indole nitrogen can undergo tert-butylation by liberated tert-butyl cations from side-chain protecting groups, and benzylation or alkylation by linker-derived carbocations, with one study reporting crude peptide yield as low as 37% when indole protection was omitted [1]. The Boc group on the indole nitrogen mitigates these processes by forming a transient N-in-carboxy indole upon TFA treatment, which acts as an internal protecting group until aqueous work-up . Substituting H-Trp(Boc)-OtBu HCl with H-Trp-OMe HCl (methyl ester, no indole Boc) not only forfeits this alkylation suppression but also introduces a methyl ester that is stable to TFA and requires basic saponification—conditions known to promote racemization of tryptophan residues [2]. Conversely, Fmoc-Trp(Boc)-OH retains the indole Boc but possesses an Fmoc-protected N-terminus that must be removed with piperidine prior to coupling, adding a step and generating a reactive dibenzofulvene byproduct that can undergo Michael addition with nucleophilic residues if not promptly scavenged .

Quantitative Differentiation Evidence: H-Trp(Boc)-OtBu HCl vs. Closest Analogs for Procurement Decisions


Indole Boc Protection Preserves Crude Peptide Yield by Suppressing TFA-Mediated Tryptophan Alkylation

When tryptophan is incorporated into peptides without indole side-chain protection, electrophilic attack by carbocations generated during TFA cleavage—particularly tert-butyl cations from OtBu/Trt groups and benzyl cations from linker resins—produces alkylated Trp byproducts that substantially reduce crude peptide yield. Atherton et al. (1988) reported that a peptide containing unprotected Trp, cleaved from Wang resin with TFA, gave only 37% of the desired crude peptide due to benzyl cation readdition to the indole nucleus [1]. In contrast, Fields et al. (1993) demonstrated that when the combination of Trp(Boc) side-chain protection and Arg(Pbf) guanidino protection was employed, Trp alkylation during TFA treatment of the peptide-resin was reduced to extremely low levels detectable only by sensitive RP-HPLC and ESMS analysis, even in the absence of carbocation scavengers [2]. Sigma-Aldrich's technical documentation on Fmoc SPPS states that the introduction of Fmoc-Trp(Boc) derivatives means that complex, toxic scavenger cocktails such as Reagent K (TFA/water/phenol/thioanisole/EDT) are 'no longer necessary, except in exceptional circumstances,' and that a simple TFA/TIS/water (95:2.5:2.5) mixture suffices for most sequences when Trp(Boc) is used .

Peptide Synthesis Tryptophan Alkylation Side-Chain Protection Fmoc-SPPS Cleavage

Tert-Butyl Ester Enables Orthogonal Acidolytic Deprotection, Avoiding the Racemization Risk of Methyl Ester Saponification

The C-terminal tert-butyl (OtBu) ester of H-Trp(Boc)-OtBu HCl is cleaved quantitatively under the same acidic conditions (TFA) used for global side-chain deprotection and resin cleavage in both Fmoc and Boc SPPS strategies, providing true orthogonality . In contrast, the methyl ester analog H-Trp(Boc)-OMe HCl requires saponification with aqueous base (NaOH, LiOH) for carboxyl liberation—conditions well-documented to promote α-proton abstraction and racemization of the tryptophan Cα center [1]. While exact racemization rates vary with sequence context, the general principle that base-labile ester cleavage carries higher epimerization risk than acidolytic cleavage is a foundational tenet of peptide protecting group design [2]. The OtBu group also provides steric bulk that retards nucleophilic attack at the ester carbonyl, reducing premature ester hydrolysis during coupling steps relative to the less hindered methyl ester [3].

Orthogonal Protection Ester Hydrolysis Racemization Solution-Phase Peptide Synthesis

Free α-Amino Group Eliminates the Piperidine Deprotection Step Required by Fmoc-Protected Tryptophan Building Blocks

H-Trp(Boc)-OtBu HCl presents a free α-amino group as the hydrochloride salt, enabling direct carbodiimide- or uronium-mediated coupling to an activated carboxyl component without any prior N-deprotection. This contrasts with Fmoc-Trp(Boc)-OH, which must first undergo Fmoc removal (typically 20% piperidine in DMF, 2 × 5–20 min) to liberate the free amine . The elimination of piperidine exposure is particularly valuable when the target peptide sequence contains Asp(OtBu) or Asn(Trt) residues adjacent to the coupling site, as piperidine treatment is a well-established trigger for aspartimide formation—a side reaction that can reduce product yield by 5–30% depending on the sequence context [1]. While no published head-to-head coupling efficiency study comparing H-Trp(Boc)-OtBu HCl with the Fmoc-protected analog was identified in our search, the operational advantage of eliminating one synthetic step, reducing solvent consumption, and avoiding aspartimide-prone conditions constitutes a meaningful process-level differentiation for laboratory-scale and pilot-scale procurement [2].

Convergent Synthesis Fragment Coupling Fmoc Deprotection Aspartimide Suppression

Hydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Solubility for Automated and Manual Synthesis Platforms

The hydrochloride salt of H-Trp(Boc)-OtBu (MW 396.91 g/mol) provides a well-defined, non-hygroscopic crystalline solid with a sharp melting point of 156–160 °C, facilitating accurate gravimetric dispensing for automated synthesizer protocols that require precise stoichiometric control . Vendor datasheets report solubility in DMSO, DMF, and methanol—the standard solvents for peptide synthesis—whereas the corresponding free base form of amino acid tert-butyl esters typically exhibits reduced solubility in aprotic organic solvents due to zwitterion formation via intermolecular proton transfer [1]. The HCl salt also ensures that one equivalent of a tertiary amine (e.g., DIEA, NMM) is sufficient for in situ neutralization during coupling, providing predictable base consumption in automated protocols [2]. While this advantage is shared with other amino acid tert-butyl ester hydrochlorides (e.g., H-Leu-OtBu·HCl, H-Phe-OtBu·HCl), it is not shared by Fmoc-Trp(Boc)-OH (free acid, no salt) or H-Trp-OMe·HCl (different ester), reinforcing the specific formulation value of H-Trp(Boc)-OtBu·HCl .

Salt Form Solubility Automated Peptide Synthesis Formulation

Optimal Application Scenarios for H-Trp(Boc)-OtBu HCl Based on Quantitative Differentiation Evidence


Convergent Solution-Phase Synthesis of Tryptophan-Containing Peptide Fragments for Drug Conjugates

In the convergent synthesis of peptide-drug conjugates (PDCs) where a tryptophan residue is positioned at or near the C-terminus of a fragment, H-Trp(Boc)-OtBu HCl serves as the ideal C-terminal building block. The free α-amine allows direct coupling to an incoming activated N-protected amino acid or peptide fragment without prior deprotection, while the indole Boc group protects against alkylation during the final global TFA deprotection step . The OtBu ester's quantitative TFA lability eliminates the need for post-coupling saponification that would risk epimerization of the stereogenic Cα center . This application was exemplified in the patent synthesis of the endothelin antagonist BQ-788, where N-Boc-D-tryptophan was coupled to D-norleucine tert-butyl ester to construct a key dipeptide intermediate [2].

Synthesis of Trp/Arg-Rich Antimicrobial Peptides Requiring Scavenger-Free Cleavage Protocols

Antimicrobial peptides (AMPs) frequently contain multiple tryptophan and arginine residues, making them particularly vulnerable to Trp alkylation during TFA cleavage. The established finding that the Trp(Boc)/Arg(Pbf) combination reduces Trp alkylation to extremely low levels in the absence of scavengers means that peptides synthesized with H-Trp(Boc)-OtBu HCl as a building block can be cleaved using the simpler, less hazardous TFA/TIS/water (95:2.5:2.5) cocktail rather than Reagent K, which contains toxic and malodorous thioanisole and ethanedithiol . This is especially advantageous in core facilities and industrial settings where occupational exposure to volatile sulfur-containing scavengers must be minimized .

Solid-Phase Synthesis of Peptides with C-Terminal Tryptophan Residues on Acid-Labile Resins

When synthesizing peptides with a C-terminal tryptophan residue on Wang, HMPA, or 2-chlorotrityl chloride resins via Fmoc-SPPS, the use of a Trp building block with indole Boc protection is strongly recommended by Sigma-Aldrich's technical guidelines . The N-in-Boc protection generates a transient N-in-carboxy indole upon TFA cleavage that shields the indole from electrophilic attack until aqueous work-up, leading to higher cleavage yields for C-terminal Trp-containing peptides . For researchers procuring building blocks for automated Fmoc-SPPS of such sequences, H-Trp(Boc)-OtBu HCl provides the indole protection in a free-amine form compatible with C-terminal loading strategies that require an unprotected N-terminus for on-resin coupling.

Fragment-Based Drug Discovery Requiring Chiral Integrity of Tryptophan-Containing Scaffolds

In fragment-based drug discovery where a tryptophan-containing scaffold serves as a core pharmacophore, maintaining stereochemical integrity (L-configuration at Cα) is paramount for target binding. The tert-butyl ester of H-Trp(Boc)-OtBu HCl avoids the alkaline hydrolysis step that methyl ester analogs require, thereby eliminating a documented racemization pathway for tryptophan . The commercial availability at ≥99% chiral and chemical purity (TLC) ensures that the building block itself does not introduce stereochemical impurities that would compromise downstream structure-activity relationship (SAR) studies or crystallography efforts.

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